molecular formula C12H9BrO B1359908 1-Bromo-2-phenoxybenzene CAS No. 7025-06-1

1-Bromo-2-phenoxybenzene

Cat. No.: B1359908
CAS No.: 7025-06-1
M. Wt: 249.1 g/mol
InChI Key: RRWFUWRLNIZICP-UHFFFAOYSA-N
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Description

1-Bromo-2-phenoxybenzene is an organic compound with the molecular formula C12H9BrO. It is a brominated derivative of phenoxybenzene, characterized by the presence of a bromine atom at the first position and a phenoxy group at the second position on the benzene ring. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-phenoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-phenoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Bromo-2-phenoxybenzene primarily involves its reactivity in electrophilic and nucleophilic substitution reactions. The bromine atom acts as a leaving group, facilitating the formation of new chemical bonds with electrophiles or nucleophiles. This reactivity is crucial for its role in organic synthesis and various industrial applications .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-phenoxybenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the bromine atom at the first position and the phenoxy group at the second position provides distinct chemical properties compared to its analogs .

Properties

IUPAC Name

1-bromo-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWFUWRLNIZICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073486
Record name 1-Bromo-2-phenoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7025-06-1, 36563-47-0
Record name 2-Bromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007025061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monobromodiphenyl ether (mixed isomers)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-phenoxy-benzene
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMODIPHENYL ETHER
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Synthesis routes and methods I

Procedure details

2-Bromophenol (1.22 mL, 11.6 mmol), phenylboronic acid (2.8 g, 23.1 mmol), Cu(OAc)2 (4.2 g, 23.1 mmol) and pyridine (4.66 mL, 57.8 mmol) were dissolved in dichloromethane (100 mL) in a reaction vessel holding 1 g of 4 Å M.S. and stirred at room temperature for 18 hours. After the reaction was completed, the reaction mixture was diluted with dichloromethane and filtered through Celite. The filtrate was extracted with 1 N NaOH and brine, and the organic layer was dried with anhydrous MgSO4 and filtered again. The filtrate was concentrated under reduced pressure) to obtain 436 mg of the target compound (1.75 mmol, 15.1%).
Quantity
1.22 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4.66 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
15.1%

Synthesis routes and methods II

Procedure details

To a solution of 2-bromophenol (1 g, 5.84 mmol), phenylboronic acid (1.42 g, 11.69 mmol) and TEA (2.95 g, 29.2 mmol) in DCM (30 mL) was added Cu(OAc)2 (1.05 g, 5.84 mmol) and 4 Å molecular sieves (500 mg). The reaction mixture was stirred at room temperature over air with a dry tube attached for 16 h. The mixture was filtered and the filtrate was washed by water (50 mL) and brine (30 mL). The organic layer was dried over anhydrous Na2SO4, filtered and concentrated with the residue purified by column chromatography to give 612 mg of the desired product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.95 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of phenylboronic acid (5.12 g, 42 mmol), 2-bromophenol (3.55 g, 21 mmol), Cu(OAc)2 (7.63 g, 42 mmol), pyridine (8 ml, 103 mmol) and 4 Å molecular sieves (2.1 g) in CH2Cl2 was stirred at r.t. overnight. The mixture was diluted with CH2Cl2, filtered through celite, washed with 1M NaOH, brine and dried. Removal of solvent gave 1-bromo-2-phenoxybenzene, crystals (1.40 g, 27%). LRMS (ESI+): 248 (M+1). 1-Bromo-2-phenoxybenzene was coupled to piperazine using the Buchwald chemistry described in preparation 1A to afford the title compound. LRMS (ESI+) 255 (M+1)
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.63 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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